N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde

Description

Chemical Identity and Nomenclature

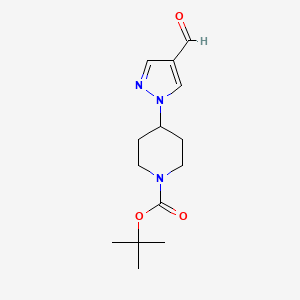

This compound is systematically named as tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. The compound represents a sophisticated heterocyclic structure that incorporates multiple functional groups within a single molecular framework. The nomenclature reflects the presence of three distinct structural components: a tert-butyl ester group, a piperidine ring, and a substituted pyrazole ring bearing an aldehyde functionality.

The chemical identity is further defined by its unique InChI key DSBDTGZARKKWJQ-UHFFFAOYSA-N, which serves as a digital fingerprint for unambiguous identification in chemical databases. This standardized identifier ensures precise recognition across various chemical information systems and research platforms. The compound's systematic naming follows established conventions that prioritize the longest carbon chain and identify functional groups according to their priority hierarchy.

Chemical databases consistently recognize this compound under multiple naming conventions, reflecting the complexity of organic nomenclature systems. The structure contains a formyl group attached to the 4-position of the pyrazole ring, which is connected through the nitrogen atom to the 4-position of the piperidine ring. The piperidine nitrogen bears a tert-butoxycarbonyl protecting group, commonly referred to as the BOC group in synthetic chemistry.

The molecular architecture demonstrates sophisticated synthetic planning, as the BOC protecting group provides selective reactivity control during chemical transformations. This strategic use of protective groups enables complex synthetic sequences while maintaining structural integrity of sensitive functional groups. The compound's nomenclature accurately reflects these structural features and provides clear guidance for chemical synthesis and characterization.

Molecular Formula, Weight, and Structural Overview

The molecular formula C₁₄H₂₁N₃O₃ defines the atomic composition of this compound, indicating a relatively complex organic structure with multiple heteroatoms. The molecular weight of 279.33 grams per mole positions this compound within the range typical for pharmaceutical intermediates and bioactive small molecules. The structural framework encompasses 14 carbon atoms arranged in a sophisticated three-dimensional architecture that includes both saturated and aromatic ring systems.

The three-dimensional structure reveals several key architectural features that contribute to the compound's chemical properties and reactivity patterns. The piperidine ring adopts a chair conformation typical for six-membered saturated rings, providing conformational stability while allowing for dynamic flexibility. The pyrazole ring maintains planarity due to its aromatic character, creating a rigid structural element that influences the overall molecular geometry.

The tert-butyl group introduces significant steric bulk that affects both the compound's solubility properties and its reactivity profile. This bulky protecting group creates a hydrophobic region within the molecule, influencing its interactions with biological systems and synthetic reagents. The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications, making this compound valuable as a synthetic intermediate.

Stereochemical considerations play an important role in understanding the compound's behavior, as the piperidine ring can adopt different conformations that affect the spatial arrangement of substituents. The connection between the piperidine and pyrazole rings through the nitrogen atom creates a flexible linkage that allows for conformational adjustments in response to environmental conditions or binding interactions.

Synonyms and Registry Numbers

This compound is registered under the Chemical Abstracts Service registry number 1076224-00-4, which serves as the primary identifier for this compound in chemical databases and regulatory systems. This unique identifier ensures consistent recognition across scientific literature, patent applications, and commercial chemical catalogs. The compound appears in multiple chemical databases with varying degrees of annotation and structural information.

| Database | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 1076224-00-4 | Registry Number |

| PubChem | CID 86810415 | Compound Identifier |

| InChI Key | DSBDTGZARKKWJQ-UHFFFAOYSA-N | Structural Hash |

| MDL Number | MFCD19687734 | Catalog Reference |

The systematic nomenclature variations reflect different naming conventions used across chemical databases and commercial suppliers. The most commonly encountered synonyms include tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate and tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate. These alternative names emphasize different aspects of the molecular structure while maintaining chemical accuracy and clarity.

Commercial chemical suppliers often utilize shortened or modified names for practical purposes, leading to variations such as 1-Piperidinecarboxylic acid, 4-(4-formyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester. This latter designation follows Chemical Abstracts Service naming conventions that prioritize functional group identification and structural hierarchy. The diversity of naming conventions reflects the compound's presence across multiple chemical disciplines and applications.

Patent literature and research publications may employ additional naming variations that emphasize specific structural features or synthetic relationships. These alternative designations contribute to the compound's recognition within specialized research communities while maintaining consistency with established chemical nomenclature standards. The multiplicity of names demonstrates the compound's significance across various fields of chemical research and its widespread availability through commercial suppliers.

Propriétés

IUPAC Name |

tert-butyl 4-(4-formylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-12(5-7-16)17-9-11(10-18)8-15-17/h8-10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBDTGZARKKWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Parameters:

-

Reagent : POCl₃/DMF (generates the electrophilic chloroiminium ion).

-

Temperature : 0–5°C (controls exothermicity and minimizes side reactions).

-

Yield : 50–70% (superior to Cs₂CO₃-mediated method but requires stringent conditions).

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cs₂CO₃-Mediated Coupling | Z-3-1, 1H-pyrazole-4-carbaldehyde | DMF, 80°C, Cs₂CO₃ | 43% | Straightforward, scalable | Moderate yield, requires pre-synthesized aldehyde |

| Vilsmeier–Haack | Pyrazol-5(4H)-one | POCl₃/DMF, 0–5°C | 50–70% | High yield, regioselective | Hazardous reagents, multi-step synthesis |

| Oxidation of Alcohols | 4-Hydroxymethylpyrazole | KMnO₄, pyridine/H₂O | 30–40% | Avoids pre-functionalized aldehydes | Low yield, over-oxidation risks |

Mechanistic Insights and Optimization Strategies

Nucleophilic Aromatic Substitution (Cs₂CO₃ Method)

The coupling of Z-3-1 with 1H-pyrazole-4-carbaldehyde proceeds via deprotonation of the aldehyde’s α-hydrogen by Cs₂CO₃, generating a nucleophilic enolate that attacks the Boc-protected piperidine’s amine. The use of DMF stabilizes the transition state through polar interactions.

Optimization Opportunities :

-

Alternative Bases : K₂CO₃ or DBU may improve yields by reducing side reactions.

-

Microwave Irradiation : Reducing reaction time from overnight to 1–2 hours.

Vilsmeier–Haack Mechanism

The reaction involves electrophilic attack by the chloroiminium ion (generated from POCl₃ and DMF) at the pyrazole’s 4-position, followed by hydrolysis to yield the aldehyde. Steric hindrance from the Boc group on piperidine directs formylation to the pyrazole’s 4-position.

Safety Note : POCl₃ is moisture-sensitive and corrosive, necessitating anhydrous conditions and proper ventilation.

Analyse Des Réactions Chimiques

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthetic Pathway Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | N-Boc-4-piperidone + Hydrazine hydrate | Room temperature | 88% |

| 2 | N-Boc-4-piperidine hydrazine + 2-halo malonaldehyde | Reflux | High yield |

Medicinal Chemistry Applications

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde serves as a versatile building block in the design of novel pharmaceuticals. Its pyrazole scaffold has been identified as a privileged structure in medicinal chemistry due to its diverse biological activities.

Biological Activities

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Activity : Substituted pyrazoles, including derivatives of this compound, have demonstrated superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for treating infections .

- Cancer Treatment : The compound has been explored for its efficacy against various cancer cell lines, showing promising results in reducing cell viability .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Anti-inflammatory Agents

A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity. Among them, compounds with a p-nitrophenyl moiety attached to the pyrazole scaffold exhibited the highest activity, outperforming traditional anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various pyrazole derivatives, compounds derived from this compound were found to inhibit cell proliferation in lung cancer models effectively. The structure-activity relationship indicated that specific substitutions on the pyrazole ring significantly enhanced potency .

Mécanisme D'action

The mechanism of action of N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomerism in BOC-Protected Piperidine Derivatives

- 1-Boc-3-piperidinecarboxaldehyde (OR-5246, CAS: 118156-93-7) and 1-Boc-4-piperidinecarboxaldehyde (AM-2104, CAS: 137076-22-3) differ from HI-2120 in the absence of a pyrazole ring. These compounds are simpler analogs where the BOC group is attached to the 3- or 4-position of a piperidine-carboxaldehyde backbone. The absence of the pyrazole ring reduces their utility in forming fused heterocyclic systems but makes them valuable for synthesizing piperidine-containing peptidomimetics .

- HI-2120 incorporates a pyrazole ring, enabling conjugation with maleimides, glycine esters, and other heterocycles via its aldehyde group, as demonstrated in multi-component domino reactions (e.g., forming pyrazolylpyrrolizines) .

Functional Group Reactivity

- Pyrazole-4-carboxaldehyde derivatives (e.g., 1-phenyl-3-(4-nitrophenyl)pyrazole-4-carboxaldehyde) lack the BOC-piperidine group but share the reactive aldehyde. These compounds are extensively used in Hantzsch condensations to synthesize dihydropyridines or in Schiff base formations to generate thiazolidinediones .

- N-Boc-L-prolinal (SS-2769, CAS: 69610-41-9) and 1-Boc-3-pyrrolidinecarbaldehyde (AM-2101, CAS: 59379-02-1) are proline-derived aldehydes. Unlike HI-2120, their pyrrolidine rings are smaller and conformationally constrained, limiting their use in synthesizing larger heterocyclic systems .

Pharmaceutical Relevance

- The BOC group in HI-2120 serves as a temporary protective group, enabling selective deprotection during drug synthesis to introduce amine functionalities critical for bioactivity .

Spectroscopic Properties

- 1H NMR : The aldehyde proton in HI-2120 is expected at δ ~10.08 ppm (similar to 1-phenyl-3-(4-nitrophenyl)pyrazole-4-carboxaldehyde in ). The BOC group’s carbonyl resonates at δ ~153–155 ppm in 13C NMR .

- IR : A strong absorption band near 1680–1700 cm⁻¹ corresponds to the aldehyde and BOC carbonyl groups .

Data Table: Key Comparisons

| Compound | Structure | Key Reactivity | Applications |

|---|---|---|---|

| HI-2120 | Pyrazole + BOC-piperidine + aldehyde | Multi-component domino reactions | Medicinal building blocks, heterocycles |

| 1-Boc-3-piperidinecarboxaldehyde | Piperidine + BOC (3-position) + aldehyde | Amine coupling reactions | Peptidomimetics |

| Pyrazole-4-carboxaldehyde | Pyrazole + aldehyde | Hantzsch condensation, Schiff bases | Thiazolidinediones, dihydropyridines |

| N-Boc-L-prolinal | Pyrrolidine + BOC + aldehyde | Asymmetric synthesis | Chiral amino acid derivatives |

Activité Biologique

N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and mechanisms. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target Receptor

The primary target of this compound is the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions.

Mode of Action

This compound acts as a potentiator for the α4β2 nicotinic acetylcholine receptor, enhancing its activity. This potentiation can lead to increased synaptic transmission and may have implications for treating cognitive disorders or neurodegenerative diseases.

Pharmacological Properties

This compound exhibits a range of biological activities that are beneficial in various therapeutic contexts:

- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that pyrazole derivatives can effectively inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are vital in tumor growth and survival .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Antibacterial Activity : Some studies have highlighted the antibacterial properties of pyrazole derivatives, suggesting that this compound may possess similar activities .

Case Studies

-

Antitumor Efficacy

In vitro studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Compounds similar to this compound have been shown to induce apoptosis in these cells, highlighting their potential as anticancer agents . -

Synergistic Effects with Chemotherapeutics

Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance anticancer efficacy. This synergistic effect is particularly notable in aggressive cancer subtypes, such as Claudin-low breast cancer, where traditional treatments often fail .

Data Summary Table

Q & A

Q. What are common synthetic routes to N-(N-BOC-Piperidino)pyrazole-4-carboxaldehyde, and how are intermediates characterized?

this compound is synthesized via multi-step reactions involving pyrazole-4-carboxaldehyde precursors. A key intermediate, pyrazole-4-carboxaldehyde, is often oxidized from hydroxymethylpyrazole derivatives using reagents like PCC (pyridinium chlorochromate) . The BOC (tert-butoxycarbonyl) group is introduced via protection of the piperidine nitrogen under anhydrous conditions, typically using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine . Characterization relies on NMR (¹H/¹³C), IR (to confirm aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry.

Q. How does pyrazole-4-carboxaldehyde participate in heterocyclic synthesis?

Pyrazole-4-carboxaldehyde acts as a versatile electrophilic precursor in cyclocondensation reactions. For example:

- Benzo[d]thiazoles : Reacted with 2-aminobenzenethiol in ethanol under PCl₃ catalysis to form fused heterocycles .

- Pyrano[2,3-c]pyrazoles : One-pot reactions with pyrazolone and malononitrile in PEG-400 or ethanol under reflux, with piperidine as a base .

- Quinazolinones : Microwave-assisted three-component reactions with isatoic anhydride and ammonium acetate using [BDBIm]Br as a recyclable ionic liquid catalyst .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during pyrazole-4-carboxaldehyde derivatization?

By-products often arise from competing pathways, such as over-oxidation or undesired cyclization. For example:

- Controlling Aldehyde Reactivity : Use mild bases (e.g., piperidine) instead of strong bases to avoid polymerization .

- Catalyst Selection : Ionic liquids like [BDBIm]Br improve regioselectivity in quinazolinone synthesis, reducing side reactions .

- Solvent Effects : PEG-400 enhances reaction efficiency in pyrano[2,3-c]pyrazole synthesis compared to ethanol, minimizing by-products .

Data contradictions (e.g., variable yields in different solvents) should be resolved via kinetic studies and DFT calculations to identify transition-state barriers.

Q. What strategies resolve discrepancies in product ratios during condensation reactions?

In reactions producing mixtures (e.g., pyrazolone and hydroxyl pyrazole derivatives in a 2:3 ratio ), the following approaches are critical:

- Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures favor thermodynamic stability.

- Additive Screening : Triethylammonium acetate (TEAA) or p-toluenesulfonic acid (p-TsOH) can shift equilibria by stabilizing intermediates .

- Chromatographic Analysis : HPLC or TLC monitoring identifies optimal reaction termination points to isolate desired products.

Q. How can computational methods guide the design of N-BOC-protected derivatives for biological studies?

- Docking Studies : Model interactions with target proteins (e.g., kinases) using the aldehyde moiety as a reactive handle for covalent binding.

- SAR Analysis : Compare analogs (e.g., triazolopyridazine-piperidine hybrids ) to identify critical substituents for activity.

- ADMET Prediction : Tools like SwissADME assess the impact of the BOC group on solubility and metabolic stability .

Methodological Challenges

Q. How to handle the instability of the aldehyde group during storage and reactions?

- Stabilization Techniques : Store under inert gas (N₂/Ar) at –20°C with molecular sieves to prevent hydration.

- In Situ Generation : Use protected forms (e.g., acetals) during synthesis, followed by deprotection with aqueous HCl .

- Real-Time Monitoring : Employ in situ IR or Raman spectroscopy to track aldehyde consumption .

Q. What are best practices for characterizing complex mixtures from multi-component reactions?

- LC-MS/MS : Resolves and identifies low-abundance products.

- 2D NMR (HSQC, HMBC) : Assigns structures in crowded spectra, particularly for regioisomers .

- X-ray Crystallography : For unambiguous confirmation of novel heterocycles (e.g., benzo[d]thiazoles ).

Applications in Drug Discovery

Q. How to leverage structural analogs for rational drug design?

- Scaffold Hopping : Replace the pyrazole core with isosteres (e.g., thiazole or triazole ) to modulate bioactivity.

- Proteolysis-Targeting Chimeras (PROTACs) : Utilize the aldehyde for site-specific protein conjugation via oxime ligation .

- Anticancer Activity : Test against kinase targets (e.g., EGFR or VEGFR) based on structural similarity to triazolopyridazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.